2-(1H-Tetrazol-5-yl)-3-pyridinethiol
Description
Properties
CAS No. |
53636-43-4 |
|---|---|
Molecular Formula |
C6H5N5S |
Molecular Weight |
179.21 g/mol |
IUPAC Name |
2-(2H-tetrazol-5-yl)pyridine-3-thiol |
InChI |
InChI=1S/C6H5N5S/c12-4-2-1-3-7-5(4)6-8-10-11-9-6/h1-3,12H,(H,8,9,10,11) |
InChI Key |
JVSSOEVFKVEOHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C2=NNN=N2)S |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-(1H-Tetrazol-5-yl)-3-pyridinethiol with key analogs, focusing on synthesis, biological activity, and structural influences.
Tetrazole-Containing Hypoglycemic Agents
Compounds such as tetrazolo[1,5-c]quinazolin-5(6H)-ones (e.g., compound 3.1) and 1-[2-(1H-tetrazol-5-yl)-R1-phenyl]-3-R2-phenylureas exhibit potent hypoglycemic activity. These derivatives were synthesized via cyclization or urea formation reactions in acetic acid or dioxane . Key findings include:
- Compound 3.1 demonstrated superior efficacy to Metformin and Gliclazide in glucocorticoid-induced insulin resistance models, attributed to its binding affinity for 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) and dipeptidyl peptidase-4 (DPP-4) .
- The tetrazole ring enhances binding to enzyme active sites through hydrogen bonding and π-π stacking, while substituents on the phenyl ring modulate solubility and potency .
Comparison with 2-(1H-Tetrazol-5-yl)-3-pyridinethiol :
- The pyridinethiol group may offer distinct electronic effects compared to phenyl-ureas or quinazolinones.
G Protein-Coupled Receptor (GPR35) Ligands
N-[2-(1H-Tetrazol-5-yl)phenyl]benzamide derivatives (e.g., compounds 7a and 7b) act as GPR35 agonists. Key
Comparison :
Tryptophan 2,3-Dioxygenase (TDO) Inhibitors
LM10 (trans-6-Fluoro-3-[2-(1H-tetrazol-5-yl)vinyl]-1H-indole) is a TDO inhibitor with antitumor immunomodulatory effects. While activity metrics are unspecified, its tetrazole-vinyl-indole scaffold highlights the versatility of tetrazole in enzyme inhibition .
Comparison :
- The pyridinethiol group in the target compound could offer alternative binding modes compared to LM10’s indole-tetrazole system, particularly in interactions with heme-containing enzymes like TDO.
Antihypertensive Benzimidazole Derivatives
Benzimidazole derivatives with 2-(1H-tetrazol-5-yl)biphenyl groups (e.g., 2-[6-chloro-5-nitro-1-[2-(1H-tetrazol-5-yl)biphenyl-4-ylmethyl]benzimidazoles) exhibit angiotensin II AT1 receptor antagonism . The tetrazole group mimics carboxylate interactions critical for receptor blockade.
Comparison :
Crystallographic and Coordination Chemistry
Tetrazole-pyridine hybrids (e.g., 3-(1H-tetrazol-5-yl)pyridinium nitrate) form hydrogen-bonded networks and coordinate metal ions via tetrazole nitrogen atoms . The thiol group in 2-(1H-Tetrazol-5-yl)-3-pyridinethiol may further enhance metal-binding capacity, relevant to catalytic or medicinal applications.
Data Tables
Table 1. Comparison of Tetrazole-Containing Compounds
Q & A
(Basic) What are the optimal synthetic routes for 2-(1H-Tetrazol-5-yl)-3-pyridinethiol, and how can reaction conditions be systematically optimized?
Methodological Answer:
The synthesis typically involves cyclization or coupling reactions between tetrazole and pyridine-thiol precursors. Key steps include:
- Cyclization in basic media : Formation of thiol-containing heterocycles via hydrazine-carbothioamide intermediates under alkaline conditions (e.g., NaOH/EtOH), as demonstrated in analogous triazole-thiol syntheses .
- Alkylation/Mannich reactions : Functionalization of the tetrazole or pyridine moieties using alkyl halides or amine-formaldehyde systems to improve solubility or bioactivity .
- Optimization strategies : Employ factorial design (e.g., varying temperature, solvent polarity, and catalyst loading) to identify critical parameters affecting yield and purity. For example, reaction temperatures between 60–80°C and polar aprotic solvents (DMF, DMSO) often enhance cyclization efficiency .
(Basic) Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structural integrity of 2-(1H-Tetrazol-5-yl)-3-pyridinethiol?
Methodological Answer:
- NMR spectroscopy : H and C NMR can confirm proton environments and carbon frameworks, with characteristic shifts for tetrazole (δ 8.5–9.5 ppm) and pyridine-thiol (δ 7.0–8.5 ppm) protons .
- Mass spectrometry (HRMS) : Exact mass analysis verifies molecular formula (e.g., [M+H] for CHNS = 231.0452 Da).
- HPLC-PDA : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>95%) and detects byproducts.
- FT-IR : Peaks at 2550–2600 cm (S-H stretch) and 1600–1650 cm (C=N/C=C) confirm functional groups .
(Advanced) How can computational chemistry tools like quantum mechanical calculations and molecular docking be integrated into the study of 2-(1H-Tetrazol-5-yl)-3-pyridinethiol's reactivity or bioactivity?
Methodological Answer:
- Reactivity prediction : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify nucleophilic/electrophilic sites. For example, the tetrazole ring’s high electron density may favor electrophilic substitution .
- Molecular docking : Screen against protein targets (e.g., kinases, enzymes) using AutoDock Vina to predict binding affinities. Dock the thiol group into catalytic cysteine residues for covalent inhibition studies .
- MD simulations : Analyze stability of ligand-protein complexes in physiological conditions (e.g., 150 mM NaCl, 310 K) with GROMACS .
(Advanced) What strategies are recommended for resolving contradictions in biological activity data across studies involving tetrazole-pyridine hybrids?
Methodological Answer:
- Standardized assay protocols : Replicate experiments under identical conditions (pH, temperature, cell lines) to isolate variables. For example, discrepancies in IC values may arise from differing ATP concentrations in kinase assays .
- Meta-analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect sizes across studies and identify outliers .
- Control experiments : Test for off-target effects (e.g., redox activity of the thiol group) using scavengers like glutathione .
(Advanced) How can structure-activity relationship (SAR) studies be designed to elucidate the pharmacophoric features of 2-(1H-Tetrazol-5-yl)-3-pyridinethiol derivatives?
Methodological Answer:
- Systematic substitution : Synthesize analogs with modifications at the tetrazole (e.g., 1-methyl vs. 1-phenyl) and pyridine-thiol (e.g., halogenation at C4) positions. Assess changes in bioactivity using dose-response curves .
- 3D-QSAR modeling : Generate CoMFA/CoMSIA models to correlate steric/electronic properties with activity. For example, bulky substituents on the pyridine ring may enhance membrane permeability .
- Pharmacophore mapping : Identify essential motifs (e.g., tetrazole’s hydrogen-bond acceptor capacity) using software like Schrödinger’s Phase .
(Basic) What are the stability considerations for 2-(1H-Tetrazol-5-yl)-3-pyridinethiol under varying pH and storage conditions?
Methodological Answer:
- pH-dependent degradation : The thiol group is prone to oxidation at neutral-to-basic pH. Stabilize with antioxidants (e.g., ascorbic acid) and store in acidic buffers (pH 4–6) under nitrogen .
- Thermal stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect decomposition products like disulfide dimers .
(Advanced) How can researchers employ machine learning to predict novel biological targets for 2-(1H-Tetrazol-5-yl)-3-pyridinethiol?
Methodological Answer:
- Data curation : Compile bioactivity data from public databases (ChEMBL, PubChem) for similar tetrazole-thiol compounds.
- Feature engineering : Encode molecular descriptors (logP, topological polar surface area) and use Random Forest/Neural Networks to classify target families .
- Validation : Confirm predictions via in vitro binding assays (e.g., SPR or ITC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
